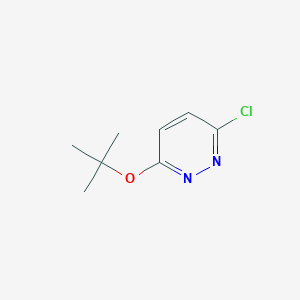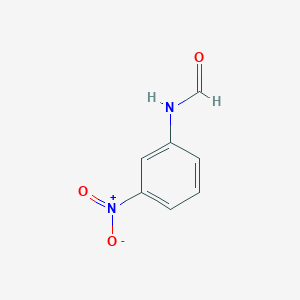![molecular formula C22H16 B091590 1,4-Dimethylbenzo[a]pyrene CAS No. 16757-88-3](/img/structure/B91590.png)
1,4-Dimethylbenzo[a]pyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dimethylbenzo[a]pyrene (1,4-DMB[a]P) is a polycyclic aromatic hydrocarbon (PAH) that is commonly found in the environment due to its production by incomplete combustion of organic matter. It is a potent carcinogen that has been linked to various types of cancer, including lung, skin, and bladder cancer.
Mécanisme D'action
1,4-DMB[a]P exerts its carcinogenic effects by binding to DNA and inducing mutations. It can also cause oxidative stress and inflammation, leading to further DNA damage. Additionally, it can interfere with cellular signaling pathways, leading to uncontrolled cell growth and division.
Effets Biochimiques Et Physiologiques
1,4-DMB[a]P has been shown to cause a wide range of biochemical and physiological effects. It can induce DNA damage and mutations, leading to the development of cancer. It can also cause oxidative stress and inflammation, leading to cardiovascular disease and other health effects. Additionally, it can interfere with cellular signaling pathways, leading to uncontrolled cell growth and division.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,4-DMB[a]P in lab experiments is its potency as a carcinogen. This makes it a useful tool for studying the mechanisms of cancer development. However, its toxicity also poses a risk to researchers, and precautions must be taken when handling it.
Orientations Futures
There are several areas of future research that could be explored regarding 1,4-DMB[a]P. One area is the development of new methods for detecting and measuring its presence in the environment. Another area is the identification of new targets for cancer prevention and treatment. Additionally, more research is needed to understand the mechanisms of its toxicity and the health effects it may have on humans and other organisms.
Conclusion:
In conclusion, 1,4-DMB[a]P is a potent carcinogen that has been extensively studied for its health effects. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the impact of this compound on human health and the environment.
Méthodes De Synthèse
1,4-DMB[a]P can be synthesized by various methods, including the pyrolysis of organic matter and the catalytic hydrogenation of benzo[a]pyrene. The most common method involves the pyrolysis of coal, wood, and other organic matter. During this process, 1,4-DMB[a]P is formed as a byproduct of incomplete combustion.
Applications De Recherche Scientifique
1,4-DMB[a]P has been extensively studied for its carcinogenic properties. It has been shown to induce DNA damage and mutations, leading to the development of cancer. In addition, it has been linked to various other health effects, including cardiovascular disease and reproductive toxicity.
Propriétés
Numéro CAS |
16757-88-3 |
|---|---|
Nom du produit |
1,4-Dimethylbenzo[a]pyrene |
Formule moléculaire |
C22H16 |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
1,4-dimethylbenzo[a]pyrene |
InChI |
InChI=1S/C22H16/c1-13-7-8-18-14(2)11-16-12-15-5-3-4-6-19(15)20-10-9-17(13)22(18)21(16)20/h3-12H,1-2H3 |
Clé InChI |
COUWIODFWWMEFK-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC3=C4C2=C(C=C1)C(=CC4=CC5=CC=CC=C35)C |
SMILES canonique |
CC1=C2C=CC3=C4C2=C(C=C1)C(=CC4=CC5=CC=CC=C35)C |
Autres numéros CAS |
16757-88-3 |
Synonymes |
1,4-Dimethylbenzo[a]pyrene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



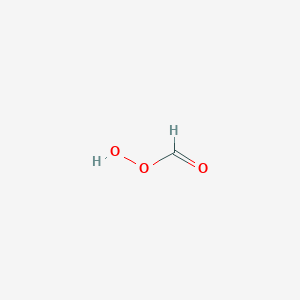
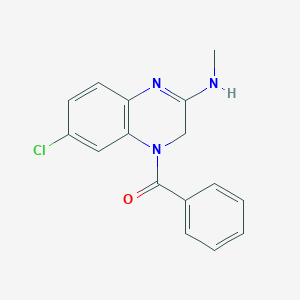
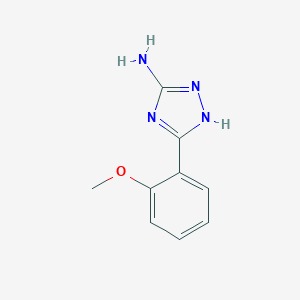
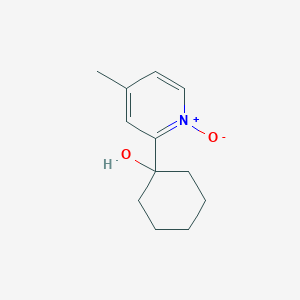
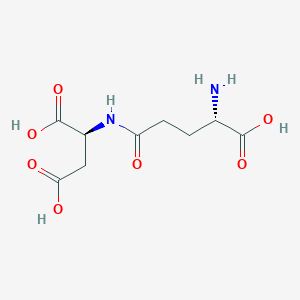
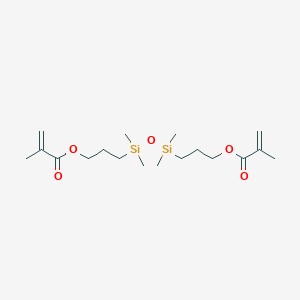
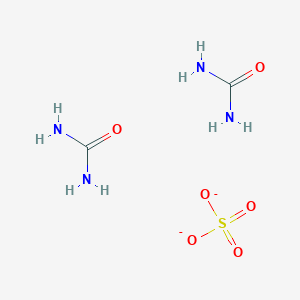
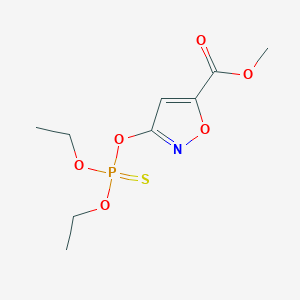
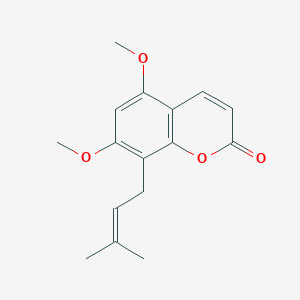
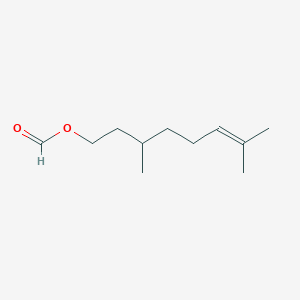
![[(1S,4aS,10aR)-6-methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanol](/img/structure/B91524.png)
